tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-(hydroxymethyl)-5-azaspiro[25]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a piperidine and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a piperidine derivative with a cyclopropane precursor. One common method involves the use of tert-butyl 8-hydroxy-6-azaspiro[2.5]octane-6-carboxylate as a starting material . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions used.
Scientific Research Applications
tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 8-hydroxy-6-azaspiro[2.5]octane-6-carboxylate: A closely related compound with a similar structure but different functional groups.
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: Another spirocyclic compound with a sulfur atom in the ring.
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: A compound with a ketone group in the spirocyclic structure.
Uniqueness
tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
Tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
- IUPAC Name : this compound
- CAS Number : 955028-95-2
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially through the modulation of oxidative stress pathways.
Antioxidant Activity
Research indicates that the compound may possess antioxidant properties, which are crucial for protecting cells from oxidative damage. A study demonstrated that compounds with similar spirocyclic structures could effectively scavenge free radicals, thereby reducing oxidative stress in neuronal cells .
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stressors such as tert-butyl hydroperoxide (TBHP). The mechanism involves the activation of the ERK/MAPK and PI3K/Akt signaling pathways, which play vital roles in cell survival and proliferation .
Case Studies
-
Neuroprotection Against TBHP-Induced Cell Death :
- Objective : To evaluate the protective effects of the compound on SH-SY5Y neuroblastoma cells exposed to TBHP.
- Findings : The compound significantly reduced cell death and increased cell viability compared to untreated controls. The protective effect was linked to enhanced phosphorylation of ERK1/2 and Akt, indicating activation of survival pathways .
- Oxidative Stress Mitigation :
Data Summary
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-4-10(8-15)13(9-14)5-6-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
MGZKBGICXWJORA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.